molecular formula C23H25N3O3 B2585794 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide CAS No. 894002-83-6

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide

Cat. No.: B2585794
CAS No.: 894002-83-6
M. Wt: 391.471
InChI Key: VQIQGMVRKMLCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes an indole ring, a diethylamino group, and a p-tolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with diethylaminoacetyl chloride to introduce the diethylamino group. The final step involves the acylation of the intermediate with p-tolylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-N-p-tolylacetamide
  • 2-Phenyl-N-p-tolylacetamide
  • 2,2-Dichloro-N-p-tolylacetamide

Uniqueness

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide is unique due to the presence of the indole ring and the diethylamino group, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-25(5-2)21(27)15-26-14-19(18-8-6-7-9-20(18)26)22(28)23(29)24-17-12-10-16(3)11-13-17/h6-14H,4-5,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIQGMVRKMLCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.